4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate
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Description
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate” often involves the use of the pyrrolidine-2-one scaffold . For example, Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which were then reduced .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Future Directions
The future directions for “4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate” and similar compounds could involve further exploration of their potential in drug discovery. The pyrrolidine ring and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound could potentially be used as a scaffold for the development of new biologically active compounds.
Properties
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl] 2,6-dichloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-13-8-7-12(15(17)18-13)24(21,22)23-11-5-3-10(4-6-11)19-9-1-2-14(19)20/h3-8H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDBXGXQAPZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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